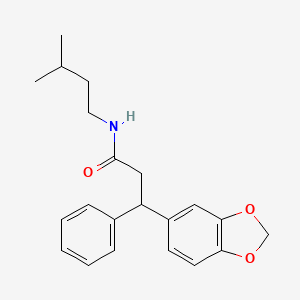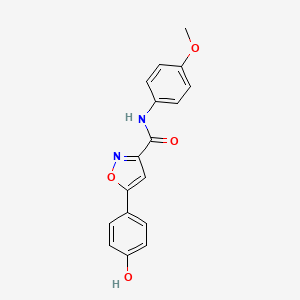
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased empathy, and decreased anxiety. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide can lead to neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms underlying social behavior and emotional processing. However, its recreational use and legal status make it difficult to obtain for research purposes.
Direcciones Futuras
Future research on 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide should focus on optimizing its therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and investigating the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy. Additionally, research should explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide for treating other psychiatric disorders, such as anxiety and depression.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has gained attention in scientific research due to its potential therapeutic applications. While it has advantages for lab experiments, its recreational use and legal status make it difficult to obtain for research purposes. Future research should focus on optimizing its therapeutic potential while minimizing its adverse effects and exploring its potential for treating other psychiatric disorders.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide is synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be ingested orally.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy can reduce symptoms of PTSD, such as anxiety and depression, and improve emotional regulation and interpersonal relationships.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)10-11-22-21(23)13-18(16-6-4-3-5-7-16)17-8-9-19-20(12-17)25-14-24-19/h3-9,12,15,18H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHPVIQIFRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)

![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)


![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B5974360.png)
![N-(3,4-dimethylphenyl)-1-(1-{[(3,4-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B5974367.png)